

An In-depth Technical Guide to the Basic Characteristics of Lanthanum-Doped Carbides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum carbide*

Cat. No.: *B083422*

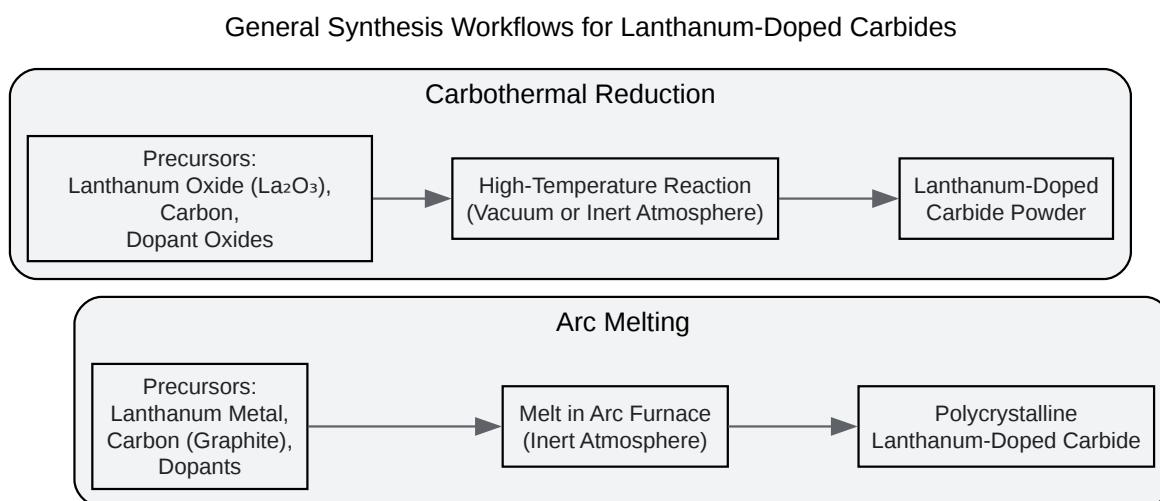
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum-doped carbides are a class of materials attracting significant interest due to their unique and tunable properties. The incorporation of lanthanum into various carbide lattices can induce profound changes in their electronic, magnetic, mechanical, and catalytic behaviors. These modifications open up possibilities for a wide range of applications, from advanced cutting tools and high-temperature structural components to novel catalysts and electronic devices. This technical guide provides a comprehensive overview of the fundamental characteristics of lanthanum-doped carbides, with a focus on their synthesis, structural properties, and key performance metrics. The information is tailored for researchers, scientists, and professionals in drug development who may leverage these materials in their respective fields.

Synthesis of Lanthanum-Doped Carbides


The synthesis of lanthanum-doped carbides can be achieved through several high-temperature methods. The choice of method depends on the desired phase, purity, and form of the final product (e.g., powder, bulk, or thin film).

Arc Melting

Arc melting is a common technique for synthesizing polycrystalline samples of **lanthanum carbides**.^[1] In this method, high-purity lanthanum metal and carbon (graphite) are melted together in an inert atmosphere (e.g., argon) using an electric arc. The high temperatures generated by the arc facilitate the reaction between the elements to form the desired carbide phase. Doping with other elements can be achieved by including them in the initial mixture.

Carbothermal Reduction

Carbothermal reduction is another widely used method, particularly for producing carbide powders.^{[2][3]} This process involves the high-temperature reaction of lanthanum oxide (La_2O_3) with carbon in a vacuum or inert atmosphere. The carbon acts as a reducing agent, removing oxygen from the lanthanum oxide and forming the carbide. The reaction temperature and time are critical parameters that influence the final product's stoichiometry and crystallinity.^[4]

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflows

Crystal Structure and Physical Properties

Lanthanum forms several carbide phases, with lanthanum dicarbide (LaC_2) and lanthanum sesquicarbide (La_2C_3) being the most studied. Doping with lanthanum can also modify the crystal structure and physical properties of other host carbides.

Lanthanum Dicarbide (LaC₂)

LaC₂ typically crystallizes in a tetragonal structure.^[1] It is a metallic conductor, a property that distinguishes it from insulating carbides like calcium carbide (CaC₂).^[1] The metallic nature arises from its electronic structure, where an electron is donated to the conduction band.^[1]

Lanthanum Sesquicarbide (La₂C₃)

La₂C₃ possesses a body-centered cubic structure. This phase is of particular interest due to its superconducting properties at relatively high temperatures for a binary carbide.

Lanthanum-Doped Carbides

The introduction of lanthanum into other carbide matrices can lead to various structural changes, including the formation of secondary phases and grain refinement. For instance, in lanthanum-doped titanium-zirconium-molybdenum (La-TZM) alloys, various secondary phases such as TiO₂, ZrO₂, ZrC, TiC, MoC, ZrTiO₄, and La₂O₃ can form, influencing the material's mechanical properties.^[5]

Compound	Crystal System	Space Group	Lattice Parameters (Å)	Melting Point (°C)	Density (g/cm ³)
LaC ₂	Tetragonal	I4/mmm	a = 3.93, c = 6.57	2360	5.29
La ₂ C ₃	Cubic	I-43d	a = 8.81	-	-
TiC	Cubic	Fm-3m	a = 4.33	3160	4.93
TaC	Cubic	Fm-3m	a = 4.46	3768	14.3–14.65
VC	Cubic	Fm-3m	a = 4.16	2684	5.77

Note: Data for undoped carbides are provided for reference. Properties of doped carbides will vary with lanthanum concentration.

Electronic and Magnetic Properties

The electronic and magnetic properties of lanthanum-doped carbides are diverse and highly dependent on the specific composition and crystal structure.

Electronic Properties

As mentioned, LaC_2 is a metallic conductor.^[1] The electronic properties of other **lanthanum carbides** and doped systems are subjects of ongoing research. Theoretical calculations, such as those using density functional theory (DFT), are often employed to understand their band structures and density of states. The electrical conductivity of carbide materials can be experimentally determined using techniques like the four-point probe method.^{[6][7][8][9][10]}

Magnetic Properties

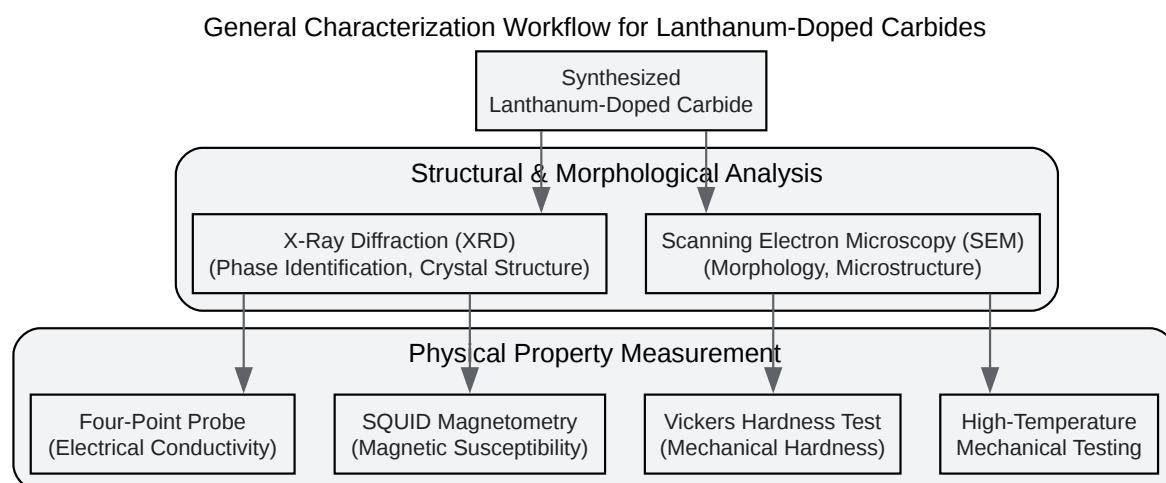
The magnetic behavior of lanthanum-containing carbides can range from diamagnetism to paramagnetism and even superconductivity. For instance, LaC_2 is diamagnetic.^[8] However, when lanthanum atoms are encaged in fullerene structures, such as La@C_{82} , the material exhibits paramagnetic behavior following the Curie-Weiss law.^[1] The magnetic susceptibility of these materials is a key parameter and can be measured using a SQUID (Superconducting Quantum Interference Device) magnetometer.^{[11][12][13][14][15]}

Superconductivity

Several **lanthanum carbide** compounds exhibit superconductivity. La_2C_3 is a known superconductor. Furthermore, converting **lanthanum carbide** into layered **lanthanum carbide** halides, such as $\text{La}_2\text{C}_2\text{X}_2$ (where $\text{X} = \text{Br, I}$), can induce superconductivity at temperatures up to 7.03 K for $\text{La}_2\text{C}_2\text{Br}_2$ and 1.7 K for $\text{La}_2\text{C}_2\text{I}_2$.^[1]

Compound/System	Property	Value
LaC_2	Electrical Property	Metallic Conductor
La@C_{82}	Magnetic Behavior	Paramagnetic
La@C_{82}	Effective Magnetic Moment	0.38 μB
$\text{La}_2\text{C}_2\text{Br}_2$	Superconducting T_c	7.03 K
$\text{La}_2\text{C}_2\text{I}_2$	Superconducting T_c	1.7 K

Mechanical Properties


The addition of lanthanum can significantly enhance the mechanical properties of host carbide materials, making them more suitable for demanding structural applications.

Hardness and Strength

Doping with lanthanum has been shown to improve the hardness and strength of various materials. For example, in lanthanum-doped titanium-zirconium-molybdenum alloys, the addition of nano-TiC and ZrC, influenced by the presence of lanthanum, can increase the yield strength to 1239 MPa.[16] The Vickers hardness test is a standard method for determining the hardness of these ceramic materials.[17]

High-Temperature Performance

Lanthanum doping can also improve the high-temperature mechanical properties of carbides. For instance, lanthanum-doped molybdenum alloys exhibit a higher recrystallization temperature and better ductility after recrystallization compared to pure molybdenum.[11][18] This makes them suitable for high-temperature applications where maintaining structural integrity is crucial. High-temperature tensile and flexural strength tests are used to evaluate these properties.[19]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lanthanum carbide - Wikipedia [en.wikipedia.org]
- 2. A general method for rapid synthesis of refractory carbides by low-pressure carbothermal shock reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. eng.usf.edu [eng.usf.edu]
- 6. minds.wisconsin.edu [minds.wisconsin.edu]
- 7. researchgate.net [researchgate.net]
- 8. Four-point probe – UC San Diego Materials Research Science and Engineering Center [mrsec.ucsd.edu]
- 9. linseis.com [linseis.com]
- 10. Four Point Probe Measurement Explained [suragus.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Institute of Nuclear Physics PAN [ifj.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. SQUID Magnetometer [crf.iitd.ac.in]
- 15. institut2a.physik.rwth-aachen.de [institut2a.physik.rwth-aachen.de]
- 16. eng.usf.edu [eng.usf.edu]
- 17. ggsceramic.com [ggsceramic.com]
- 18. researchgate.net [researchgate.net]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Basic Characteristics of Lanthanum-Doped Carbides]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b083422#basic-characteristics-of-lanthanum-doped-carbides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com